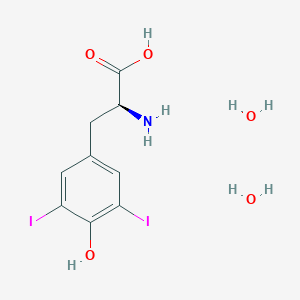

3,5-Diiodo-L-tyrosine dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGQOOMOOUEGY-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017673 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-59-1 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 3,5-Diiodo-L-tyrosine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Diiodo-L-tyrosine dihydrate, a crucial intermediate in the synthesis of thyroid hormones.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to aid in understanding and practical application.

Synthesis of this compound

The primary method for synthesizing 3,5-Diiodo-L-tyrosine is through the direct iodination of L-tyrosine. This electrophilic substitution reaction targets the positions ortho to the hydroxyl group on the phenol ring. Several methods have been reported, primarily differing in the iodinating agent and reaction conditions.

Iodination using Iodine and a Base

A common and straightforward method involves the use of molecular iodine in the presence of a base. The base facilitates the reaction by deprotonating the phenolic hydroxyl group, thereby activating the aromatic ring towards electrophilic attack.

Experimental Protocol:

A widely cited method involves the direct iodination of tyrosine with iodine in the presence of sodium iodide and an aqueous amine solution, such as ethylamine.[4]

-

Reaction Scheme: L-tyrosine is reacted with iodine and sodium iodide in an aqueous solution of ethylamine.

-

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of ethylamine.

-

Add a solution of iodine and sodium iodide to the tyrosine solution.

-

The reaction proceeds to yield 3,5-diiodotyrosine.[4]

-

Iodination using Iodine and an Oxidizing Agent

An alternative approach employs an oxidizing agent, such as hydrogen peroxide, in an acidic medium to generate a more reactive iodine species.

Experimental Protocol:

Diiodotyrosine can be synthesized by iodinating tyrosine with iodine in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[4]

-

Reaction Scheme: L-tyrosine is treated with iodine in a mixture of acetic acid and hydrochloric acid, with the addition of hydrogen peroxide.

-

Procedure:

-

Suspend L-tyrosine in a mixture of acetic acid and hydrochloric acid.

-

Add a solution of iodine to the suspension.

-

Introduce hydrogen peroxide to the reaction mixture to facilitate the iodination.[4]

-

Solvent-Free Iodination

A more recent and environmentally friendly method utilizes a solid-phase iodinating agent, such as 2,4,6,8-tetraiodoglycoluril, for a solvent-free reaction. This method boasts high yields and short reaction times.[5]

Experimental Protocol:

-

Reaction Scheme: L-tyrosine is reacted with 2,4,6,8-tetraiodoglycoluril in a solvent-free system.

-

Advantages: This method offers several benefits, including short reaction times (5-8 minutes), high yields (94-99%), and a simple, non-hazardous work-up procedure.[5] The high purity of the product (95-99.9% by GC) indicates a highly selective reaction.[5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3,5-Diiodo-L-tyrosine from L-tyrosine.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, mono-iodinated byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. For 3,5-Diiodo-L-tyrosine, a mixed-solvent system is often employed.

Experimental Protocol:

-

Procedure: The crude product can be purified by reprecipitation from a methanol-hydrochloric acid-water solvent system.[6]

-

Dissolve the crude 3,5-diiodo-L-tyrosine in a minimal amount of hot methanol containing a small amount of hydrochloric acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add water to the filtrate until precipitation begins.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.

-

Column Chromatography

For higher purity or for the separation of closely related compounds, column chromatography is the method of choice. Various chromatographic techniques can be employed, including ion-exchange and reversed-phase chromatography.[7][8]

2.2.1. Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[7] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase.

Experimental Protocol:

-

Stationary Phase: A strong or weak anion or cation exchange resin.

-

Mobile Phase: A buffered aqueous solution. The pH is adjusted to ensure that 3,5-Diiodo-L-tyrosine and any impurities have different net charges, allowing for their separation.

-

Elution: Elution is typically achieved by changing the pH or the ionic strength of the mobile phase.[7]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and is suitable for both analytical and preparative-scale purification. A mixed-mode column can be particularly effective for separating iodinated tyrosines.

Experimental Protocol (Analytical Scale):

A reported HPLC method for the analysis of iodinated tyrosines, which can be adapted for purification, uses a mixed-mode column that provides both hydrophobic and anion-exchange properties.[9]

| Parameter | Specification |

| Column | Primesep D (or equivalent mixed-mode column) |

| Mobile Phase | A suitable mobile phase with trifluoroacetic acid (TFA) as an ionic modifier |

| Detection | UV, MS, ELSD, or CAD |

Data Presentation: Summary of Synthesis and Purification Data

| Method | Reagents | Yield | Purity | Reference |

| Synthesis: Solvent-Free Iodination | L-tyrosine, 2,4,6,8-tetraiodoglycoluril | 94-99% | 95-99.9% (GC) | [5] |

| Purification: Recrystallization | Methanol, Hydrochloric Acid, Water | N/A | High | [6] |

| Purification: Ion-Exchange Chromatography | Ion-exchange resin, buffered mobile phase | N/A | Very High | [10][11] |

Purification Workflow Diagram

Caption: Workflow for the purification of 3,5-Diiodo-L-tyrosine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of this compound is approximately 200 °C with decomposition.[12]

-

Spectroscopy:

-

Chromatography (HPLC, TLC): To assess purity and identify any minor impurities.

Safety Considerations

-

Iodine: Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.

-

Acids and Bases: Strong acids and bases are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the primary literature for more detailed information and adapt the protocols to their specific laboratory conditions and safety procedures.

References

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 2. indiamart.com [indiamart.com]

- 3. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. DE1221646B - Process for the preparation of 3, 5-Diiodothyronines - Google Patents [patents.google.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (DIT) | SIELC Technologies [sielc.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

The Linchpin of Thyroid Hormone Synthesis: A Technical Guide to the Biological Role of 3,5-Diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is an indispensable, non-proteinogenic amino acid intermediate in the intricate biosynthetic pathway of thyroid hormones. Formed by the iodination of L-tyrosine residues within the thyroglobulin protein scaffold, DIT serves as the direct precursor to the principal thyroid hormone, thyroxine (T4), and a key component in the formation of triiodothyronine (T3). The synthesis and subsequent coupling of DIT are meticulously controlled by the enzyme thyroid peroxidase (TPO) under the regulatory influence of the hypothalamic-pituitary-thyroid axis. This technical guide provides an in-depth exploration of the pivotal role of DIT in thyroid hormone synthesis, detailing the enzymatic reactions, regulatory signaling cascades, and key experimental methodologies used in its study. Quantitative data are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development in vertebrates. Their synthesis is a complex, multi-step process that occurs within the follicular lumen of the thyroid gland, critically dependent on the availability of iodine and the proper functioning of the enzymatic machinery. At the heart of this process lies 3,5-Diiodo-L-tyrosine (DIT), an iodinated derivative of the amino acid tyrosine.[1] This document elucidates the central biological role of DIT, from its formation on the thyroglobulin backbone to its crucial participation in the coupling reactions that yield the final thyroid hormones.

The Biochemical Pathway of 3,5-Diiodo-L-tyrosine in Thyroid Hormone Synthesis

The synthesis of thyroid hormones can be dissected into several key stages, with DIT playing a central role in the latter steps:

-

Iodide Uptake and Oxidation: Iodide from the bloodstream is actively transported into thyroid follicular cells and then to the follicular lumen. Here, thyroid peroxidase (TPO), a heme-containing enzyme, utilizes hydrogen peroxide to oxidize iodide to a reactive iodine species.[2]

-

Iodination of Thyroglobulin: The reactive iodine then iodinates specific tyrosine residues on thyroglobulin, a large glycoprotein that acts as a scaffold for hormone synthesis. This reaction, also catalyzed by TPO, initially forms monoiodotyrosine (MIT). Further iodination of MIT at the other meta- position of the phenol ring results in the formation of 3,5-Diiodo-L-tyrosine (DIT).[1]

-

Coupling Reaction: The final and most complex step is the TPO-catalyzed coupling of two iodotyrosine molecules.[3]

Following the coupling reaction, the newly synthesized thyroid hormones remain part of the thyroglobulin molecule until it is endocytosed back into the follicular cell and proteolytically cleaved to release T3 and T4 into circulation.

Data Presentation: Quantitative Parameters in Thyroid Hormone Synthesis

| Parameter | Value | Organism/System | Reference |

| Thyroid Peroxidase (TPO) Kinetics | |||

| Km for L-Tyrosine | Value not explicitly found, but reaction rate is highest for L-Tyr to MIT conversion | In vitro (LC-MS/MS assay) | [4] |

| Km for MIT | Affinity is highest for MIT among iodotyrosines | In vitro (LC-MS/MS assay) | [4] |

| Km for DIT | Weaker affinity compared to MIT | In vitro (LC-MS/MS assay) | [4] |

| Vmax for L-Tyr to MIT | Highest reaction rate | In vitro (LC-MS/MS assay) | [4] |

| Vmax for MIT to DIT | Slower than L-Tyr to MIT conversion | In vitro (LC-MS/MS assay) | [4] |

| Coupling Reaction Conditions | |||

| Optimal pH | 7.0 | In vitro (human TPO) | [3] |

| Incubation Time for Progressive Increase | Up to 30 minutes | In vitro (human TPO) | [3] |

| Iodothyronine Concentrations | |||

| Serum 3',5'-Diiodothyronine (3',5'-T2) | 6.4 ± 2.4 ng/100 ml | Normal human subjects | [5] |

| Inhibitor Potency | |||

| Propylthiouracil (PTU) IC50 | Varies (dependent on assay conditions) | In vitro TPO inhibition assays | [6] |

| Regulatory Effects of Free DIT | |||

| Inhibition of Thyroglobulin Iodination | > 5 µM (competitive) | In vitro (TPO catalyzed) | [7] |

| Stimulation of Thyroid Hormone Synthesis | 0.05 µM | In vitro (TPO catalyzed) | [7] |

Regulatory Control of 3,5-Diiodo-L-tyrosine Synthesis and Coupling

The synthesis of DIT and its subsequent conversion to thyroid hormones are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The binding of thyroid-stimulating hormone (TSH) to its G-protein coupled receptor (TSHR) on the surface of thyroid follicular cells initiates signaling cascades that control every step of thyroid hormone production.

Upon TSH binding, the TSHR activates both the Gs and Gq G-proteins.

-

Gs Pathway: The activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial for stimulating iodide uptake, thyroglobulin and TPO gene expression, and overall thyroid gland growth.

-

Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is considered rate-limiting for hormone synthesis as it stimulates the organification of iodide, the process of incorporating iodine into thyroglobulin to form MIT and DIT.

TSH Signaling Pathway in Thyroid Follicular Cells.

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed

This assay is a sensitive, fluorescence-based method for determining the inhibitory effect of compounds on TPO activity.[6][8]

Materials:

-

TPO source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO[6]

-

Amplex® UltraRed (AUR) reagent[6]

-

Hydrogen Peroxide (H₂O₂)[6]

-

Potassium phosphate buffer (200 mM)[9]

-

Test compounds and positive control (e.g., Propylthiouracil, PTU)[6]

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and a positive control (e.g., PTU) in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of AUR by diluting the stock solution in 200 mM potassium phosphate buffer.

-

Prepare a working solution of H₂O₂ in 200 mM potassium phosphate buffer.

-

-

Assay Protocol:

-

Incubation and Measurement:

-

Data Analysis:

-

The degree of inhibition is calculated relative to a vehicle control.

-

A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) of the test compound.

-

In Vitro Iodotyrosine Coupling Assay

This assay measures the TPO-catalyzed coupling of iodotyrosines within the thyroglobulin molecule to form thyroid hormones.[3]

Materials:

-

Thyroglobulin with a low thyroid hormone content[3]

-

Partially purified TPO[3]

-

Potassium iodide (KI) and Chloramine-T for in vitro iodination[3]

-

3,5-Diiodo-L-tyrosine (DIT) as a coupling stimulator[3]

-

H₂O₂-generating system (e.g., glucose and glucose oxidase)[3]

-

Pronase for thyroglobulin digestion[3]

-

Reagents for thyroid hormone quantification (e.g., RIA or LC-MS/MS)

Procedure:

-

Preparation of Iodinated Thyroglobulin:

-

Iodinate thyroglobulin with low hormone content using Chloramine-T and KI.

-

Remove unbound KI by dialysis.

-

-

Coupling Reaction:

-

Incubate the newly iodinated thyroglobulin with TPO, DIT, and the H₂O₂-generating system for 20-30 minutes at 37°C.[3]

-

-

Hormone Quantification:

-

Digest the thyroglobulin with Pronase to release the amino acids, including the newly formed T3 and T4.

-

Measure the amount of newly formed T3 and T4 using a suitable method like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Coupling activity is expressed as the amount of newly formed thyroid hormone (e.g., ng of T3) per mg of thyroglobulin.

-

Quantification of MIT and DIT in Thyroglobulin by LC-MS/MS

This method allows for the precise quantification of MIT and DIT within the thyroglobulin protein.[10]

Materials:

-

Thyroglobulin sample

-

Enzymes for digestion (e.g., trypsin, chymotrypsin)[10]

-

Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation[10]

-

Trifluoroacetic acid (TFA) to stop the digestion[10]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10]

Procedure:

-

Sample Preparation:

-

Reduce and alkylate the thyroglobulin sample to denature the protein and cap cysteine residues.

-

Digest the thyroglobulin with a protease (e.g., trypsin) to generate peptides.

-

Stop the digestion by adding TFA.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to identify and quantify the peptides containing MIT and DIT. Specific immonium ions can be used as markers for monoiodo- and diiodo-tyrosine.[11]

-

-

Data Analysis:

-

The amount of MIT and DIT is determined by comparing the signal of the target peptides to that of known standards.

-

Experimental and logical workflows

The study of DIT's role in thyroid hormone synthesis involves a logical progression from understanding the overarching biosynthetic pathway to dissecting the specifics of the enzymatic reactions and their regulation. Experimental workflows are designed to isolate and quantify the various components and activities within this system.

Biosynthesis Pathway and a Corresponding Experimental Workflow.

Conclusion

3,5-Diiodo-L-tyrosine is a cornerstone of thyroid hormone biosynthesis. Its formation through the TPO-catalyzed iodination of tyrosine residues on thyroglobulin and its subsequent role as a substrate for the coupling reaction that generates T4 and T3 underscore its critical importance in endocrine physiology. A thorough understanding of the biochemistry of DIT, the kinetics of the enzymes that act upon it, and the signaling pathways that regulate its production is essential for researchers in endocrinology and for professionals engaged in the development of drugs targeting thyroid-related disorders. The experimental protocols and quantitative data presented herein provide a valuable resource for the continued investigation of this vital molecule and its role in health and disease.

References

- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 3. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3'-5'-Diiodothyronine in health and disease: studies by a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and stability of 3,5-Diiodo-L-tyrosine dihydrate

An In-depth Technical Guide to 3,5-Diiodo-L-tyrosine Dihydrate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for professionals in research and drug development who utilize this compound in their work.

Core Chemical Properties

This compound is a halogenated derivative of the amino acid L-tyrosine.[1] It serves as a crucial intermediate in the biosynthesis of thyroid hormones.[2][3][4] The presence of two iodine atoms on the tyrosine ring significantly influences its chemical and biological characteristics.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₉I₂NO₃ · 2H₂O | [1] |

| Molecular Weight | 469.01 g/mol | [1][3] |

| CAS Number | 18835-59-1 | [1][3] |

| Appearance | Light yellow or white crystalline powder | [1] |

| Melting Point | 200 °C (decomposes) | [1] |

| Solubility | Water: 0.617 g/L at 25°C[5] DMSO: 50 mg/mL (with sonication)[6] 4 M NH₄OH in Methanol: 50 mg/mL PBS (pH 7.2): 0.30 mg/mL[7] | [5][6][7] |

| Optical Rotation | [α]D²⁰ = +0.6 to +1.8° (c=5 in 1N HCl) | [1] |

| pKa Values | pK₁: 2.12, pK₂: 6.48, pK₃: 7.82 | [5] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

General Stability

The compound is stable under normal, recommended storage temperatures and pressures.[8] However, it is sensitive to certain conditions.

Incompatibilities and Degradation

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[8][9]

-

Moisture: The compound is sensitive to moisture and moist air.[8][9]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[8][9]

Recommended Storage Protocols

-

Temperature: Store in a refrigerator at approximately 4°C[8] or frozen at -20°C for long-term storage.[6][10]

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8][9][10]

-

Atmosphere: Protect from light and moisture.

Experimental Protocols

This section details methodologies for the analysis and handling of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

An established HPLC method allows for the simultaneous analysis of iodide and various thyroid hormone precursors, including 3,5-Diiodo-L-tyrosine (DIT).[11]

-

Objective: To separate and quantify DIT from a mixture containing other iodinated compounds like iodide, 3-Iodo-L-tyrosine (MIT), and thyroid hormones (T2, T3, T4).[11]

-

Column: A mixed-mode Primesep D column is effective. This column possesses both hydrophobic and anion-exchange properties, enabling the retention of both the very polar iodide ion and the more hydrophobic hormones.[11]

-

Dimensions: 150 mm length x 4.6 mm diameter

-

Particle Size: 5 µm

-

-

Mobile Phase: An acidic mobile phase containing trifluoroacetic acid (TFA) as an ionic modifier provides stable pH and sufficient ionic strength.[11]

-

Detection: The mobile phase composition is suitable for various detection methods, including UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).[11]

Safe Handling and Personal Protection

Due to its potential as an irritant, proper safety precautions are mandatory.

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation or within a process enclosure to minimize dust generation.[8][10]

-

Personal Protective Equipment (PPE):

Accidental Release Measures

In case of a spill, follow these procedures:

-

Equip appropriate personal protective equipment, including a dust respirator and chemical-resistant gloves.[8]

-

Clean up spills immediately.[8]

-

Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[8]

-

Avoid generating dusty conditions.[8]

-

Ensure adequate ventilation in the area of the spill.[8]

Visualized Pathways and Workflows

The following diagrams illustrate key relationships and processes involving 3,5-Diiodo-L-tyrosine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Human Metabolome Database: Showing metabocard for 3,5-Diiodo-L-tyrosine (HMDB0003474) [hmdb.ca]

- 5. 3,5-Diiodotyrosine [drugfuture.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound(300-39-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. This compound (DIT) | SIELC Technologies [sielc.com]

The Pivotal Role of 3,5-Diiodo-L-tyrosine in Thyroxine (T4) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 3,5-Diiodo-L-tyrosine (DIT) as the direct precursor to Thyroxine (T4), the primary hormone secreted by the thyroid gland. A comprehensive understanding of this biosynthetic pathway is paramount for research into thyroid disorders and the development of novel therapeutic agents. This document provides a detailed overview of the enzymatic conversion of DIT to T4, supported by quantitative data, experimental protocols, and visual representations of the key molecular processes.

The Biosynthetic Pathway: From DIT to T4

The synthesis of thyroxine from 3,5-Diiodo-L-tyrosine is a multi-step enzymatic process occurring within the follicular lumen of the thyroid gland, orchestrated primarily by the enzyme thyroperoxidase (TPO) on the protein scaffold of thyroglobulin (Tg).[1]

The overall process can be summarized in the following key stages:

-

Iodide Trapping and Oxidation: Iodide ions are actively transported into the thyroid follicular cells and then to the follicular lumen. Here, thyroperoxidase, in the presence of hydrogen peroxide (H₂O₂), oxidizes iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[1]

-

Iodination of Thyroglobulin: The reactive iodine then iodinates the tyrosine residues of thyroglobulin, a large glycoprotein, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling of DIT Residues: This is the crucial step where DIT serves as the precursor to T4. Thyroperoxidase catalyzes the coupling of two DIT molecules that are appropriately positioned within the thyroglobulin structure.[1] This reaction involves the formation of an ether linkage between the two DIT residues, resulting in the formation of a tetraiodothyronine (T4) residue, while the donor DIT is converted to a dehydroalanine residue.[1]

-

Hormone Release: Upon stimulation by Thyroid-Stimulating Hormone (TSH), thyroglobulin is endocytosed back into the follicular cells and proteolytically degraded, releasing T4 into the bloodstream.

The regulation of this intricate process is governed by the Hypothalamus-Pituitary-Thyroid (HPT) axis. The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the pituitary gland to secrete TSH. TSH then acts on the TSH receptor (TSHR) on thyroid follicular cells, initiating a signaling cascade that upregulates all steps of T4 synthesis.

Quantitative Data

The efficiency of the enzymatic conversion of DIT to T4 is critical for maintaining thyroid hormone homeostasis. The following tables summarize key quantitative parameters related to this process.

Table 1: Kinetic Parameters of Thyroperoxidase (TPO) for DIT Coupling

| Parameter | Value | Species | Reference |

| Km for DIT | >200 µM | Rat | [2] |

| Vmax | Not explicitly stated for DIT coupling | Rat | [2] |

| kcat | Not explicitly stated for DIT coupling | Rat | [2] |

| kcat/Km | Not explicitly stated for DIT coupling | Rat | [2] |

Note: The available literature indicates that the coupling of DIT to T4 is detectable at DIT concentrations above 200 µM, suggesting a relatively low affinity of TPO for DIT in the coupling reaction compared to the iodination reaction.[2] Further research is needed to fully elucidate the kinetic parameters of this specific reaction.

Table 2: In Vitro T4 Synthesis Conditions

| Parameter | Optimal Condition | Reference |

| pH | 7.0 | [3][4] |

| Temperature | 37 °C | [3][4] |

| Incubation Time | Progressive increase up to 30 min | [4] |

| H₂O₂ Source | Glucose + Glucose Oxidase System | [3][4] |

| DIT Concentration | 1 µM (as a stimulator) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of T4 synthesis from DIT.

Purification of Thyroperoxidase (TPO) from Thyroid Tissue

Objective: To isolate and purify TPO for use in in vitro assays. This protocol is adapted from methods described for human and porcine TPO purification.[5][6]

Materials:

-

Thyroid tissue (e.g., from Graves' disease patients or porcine thyroids)

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.4)

-

Detergents (e.g., deoxycholate, CHAPS, digitonin)

-

Trypsin

-

Sephacryl S-300 gel filtration column

-

Chromatography system

Procedure:

-

Homogenization: Mince the thyroid tissue and homogenize in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing TPO.

-

Solubilization: Resuspend the microsomal pellet in a buffer containing a combination of detergents (e.g., deoxycholate and CHAPS) and a low concentration of trypsin to solubilize the membrane-bound TPO.

-

Gel Filtration Chromatography: Apply the solubilized TPO to a Sephacryl S-300 gel filtration column to separate TPO from other proteins based on size.

-

Fraction Collection and Analysis: Collect fractions and assay for TPO activity (e.g., using a guaiacol oxidation assay) and protein concentration. Pool the active fractions containing purified TPO.

Purification of Thyroglobulin (Tg)

Objective: To isolate thyroglobulin to serve as the substrate for in vitro T4 synthesis. This protocol is based on established methods for human thyroglobulin purification.[7][8][9]

Materials:

-

Thyroid tissue

-

Saline solution (0.15 M NaCl)

-

Sephadex G-200 or Sepharose CL-6B gel filtration column

-

Chromatography system

Procedure:

-

Extraction: Homogenize minced thyroid tissue in a saline solution.

-

Clarification: Centrifuge the homogenate to remove tissue debris.

-

Gel Filtration Chromatography: Apply the clarified extract to a Sephadex G-200 or Sepharose CL-6B column.

-

Fraction Collection: Elute the column with saline solution and collect fractions.

-

Purity Assessment: Monitor the fractions for protein content (A280 nm) and analyze the purity of the thyroglobulin-containing fractions by SDS-PAGE. Pool the purest fractions. For higher purity, a second gel filtration step or affinity chromatography can be performed.[7][9]

In Vitro Synthesis of Thyroxine (T4)

Objective: To enzymatically synthesize T4 from DIT residues on thyroglobulin in a controlled in vitro environment. This protocol is adapted from a method for measuring human TPO-catalyzed coupling.[3][4]

Materials:

-

Purified, low-iodine thyroglobulin

-

Purified thyroperoxidase (TPO)

-

3,5-Diiodo-L-tyrosine (DIT)

-

Glucose

-

Glucose oxidase

-

Phosphate buffer (0.05 M, pH 7.0)

-

Pronase

-

Reagents for T4 quantification (e.g., RIA or HPLC)

Procedure:

-

Iodination of Thyroglobulin (if starting with iodine-poor Tg): Incubate thyroglobulin with potassium iodide and an oxidizing agent (e.g., chloramine-T) to generate DIT residues. Dialyze to remove excess iodide.

-

Coupling Reaction: In a reaction tube, combine the iodinated thyroglobulin, purified TPO, DIT (as a stimulator), and glucose in phosphate buffer.

-

Initiation of Reaction: Initiate the reaction by adding glucose oxidase to start the generation of hydrogen peroxide.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction (e.g., by adding a TPO inhibitor or by heat inactivation).

-

Proteolysis: Digest the thyroglobulin with Pronase to release the newly synthesized T4.

-

Quantification of T4: Analyze the digest to quantify the amount of T4 formed using a suitable method like Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).

Quantification of Thyroxine (T4) by Radioimmunoassay (RIA)

Objective: To quantify the concentration of T4 in the in vitro synthesis reaction digest. This is a general protocol based on competitive RIA principles.[10][11][12][13][14]

Materials:

-

T4 standards of known concentrations

-

¹²⁵I-labeled T4 (tracer)

-

Anti-T4 antibody

-

Assay buffer

-

Separation reagent (e.g., second antibody, polyethylene glycol)

-

Gamma counter

Procedure:

-

Assay Setup: In assay tubes, pipette T4 standards, quality controls, and the unknown samples (from the in vitro synthesis digest).

-

Addition of Tracer and Antibody: Add a fixed amount of ¹²⁵I-labeled T4 and a limited amount of anti-T4 antibody to each tube.

-

Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled T4 for the antibody binding sites.

-

Separation of Bound and Free T4: Add a separation reagent to precipitate the antibody-bound T4. Centrifuge to pellet the precipitate.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the T4 standards. Determine the T4 concentration in the unknown samples by interpolating their values from the standard curve.

Quantification of Thyroxine (T4) by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify T4 from the in vitro synthesis reaction mixture. This is a general protocol based on reverse-phase HPLC methods for levothyroxine.[15][16][17][18][19]

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and an acidic aqueous buffer)

-

T4 standard for calibration

Procedure:

-

Sample Preparation: Prepare the in vitro reaction digest for injection, which may involve filtration or extraction.

-

Chromatographic Separation: Inject the sample onto the HPLC system. Elute with the mobile phase in an isocratic or gradient mode to separate T4 from other components.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 225 nm) to detect the T4 peak.

-

Quantification: Create a calibration curve using known concentrations of a T4 standard. Quantify the T4 in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

TSH Receptor Signaling Pathway

Thyroid-Stimulating Hormone (TSH) binding to its G-protein coupled receptor (TSHR) on the surface of thyroid follicular cells triggers a cascade of intracellular events that stimulate T4 synthesis. The TSHR couples to both Gs and Gq alpha subunits, activating two major signaling pathways.[20][21]

-

Gs/cAMP/PKA Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that upregulate the expression of genes involved in thyroid hormone synthesis, such as thyroglobulin and thyroperoxidase.[21]

-

Gq/PLC/PKC Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in regulating iodide efflux and the generation of hydrogen peroxide, a crucial substrate for TPO.[21]

References

- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 2. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved method of thyroid peroxidase extraction from the human thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and crystallisation of the autoantigen thyroid peroxidase from human Graves' thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved procedure for the preparation of the human thyroglobulin and the development of a thyroglobulin autoantibody kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3368940A - Process for the isolation and purification of thyroglobulin - Google Patents [patents.google.com]

- 9. Purification of human thyroglobulin for radioimmunoassay and testing by ultracentrifugal analysis and immunoelectrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. ibl-international.com [ibl-international.com]

- 14. ccjm.org [ccjm.org]

- 15. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations [jonuns.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zenodo.org [zenodo.org]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Discovery and Metabolic Journey of Diiodotyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of diiodotyrosine (DIT) in metabolic pathways, tracing its discovery and detailing its synthesis, regulation, and degradation. This document provides a comprehensive resource with quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes.

A Historical Perspective: The Unraveling of Thyroid Hormone Precursors

The journey to understanding the significance of diiodotyrosine is intrinsically linked to the discovery of the thyroid hormones themselves. In the early 20th century, the thyroid gland was known to be crucial for regulating metabolism, but the identity of its active substance remained elusive.

A significant breakthrough came on Christmas Day in 1914, when biochemist Edward C. Kendall, at the Mayo Clinic, first isolated a crystalline substance from thyroid gland extracts which he named "thyroxin".[1][2] This marked a pivotal moment in endocrinology. However, the exact chemical structure of thyroxine was yet to be determined.

Subsequent research by Harington and others led to the isolation and identification of both monoiodotyrosine (MIT) and diiodotyrosine (DIT) from the thyroid gland in the late 1920s and early 1930s.[5][6][7] These discoveries established MIT and DIT as the fundamental precursors in the intricate process of thyroid hormone biosynthesis.

Quantitative Insights into Diiodotyrosine Metabolism

The concentration and turnover of diiodotyrosine are critical parameters in assessing thyroid function. Various analytical techniques, primarily radioimmunoassays (RIA) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), have enabled the quantification of DIT in biological samples.[8][9][10]

Table 1: Serum Diiodotyrosine (DIT) Concentrations in Humans

| Condition | Mean DIT Concentration (ng/100 mL) | Number of Subjects (n) | Method | Reference |

| Healthy Adults | 101 | 92 | RIA | [11] |

| Healthy Young Adults | 156 | 35 | RIA | [12] |

| Hyperthyroidism | 149 | - | RIA | [11] |

| Hyperthyroidism | 158 | 11 | RIA | [12] |

| Hypothyroidism | 84 | 15 | RIA | [12] |

| Athyrotic Subjects | 52 | - | RIA | [11] |

| Athyrotic Patients (fasting) | 45, 47, 68, 80 | 4 | RIA | [12] |

Table 2: Kinetic Parameters of Enzymes Involved in DIT Metabolism

| Enzyme | Substrate | Km | Vmax | kcat/Km (M-1s-1) | Organism/System | Reference |

| Human Thyroid Peroxidase (recombinant) | Iodide | - | - | - | Insect Cells | [13][14][15] |

| Human Thyroid Peroxidase (recombinant) | - | Higher in mutants vs WT | Lower in mutants vs WT | Lower in mutants vs WT | Baculovirus System | [16] |

| Rat Iodotyrosine Dehalogenase (rtDh) | DIT | - | - | - | Rat Thyroid | [17][18] |

| Human Iodotyrosine Deiodinase (HsIYD) | Iodotyrosine | - | - | 1.6 x 104 | Recombinant | [19] |

| Drosophila Iodotyrosine Deiodinase | Iodotyrosine | - | - | 1.0 x 104 | Recombinant | [19] |

Key Metabolic Pathways Involving Diiodotyrosine

Diiodotyrosine is a central intermediate in the biosynthesis of thyroid hormones within the thyroid gland. Its formation and subsequent reactions are tightly regulated by specific enzymes.

Biosynthesis of Diiodotyrosine

The synthesis of DIT occurs on the large glycoprotein thyroglobulin (Tg) within the follicular lumen of the thyroid gland. The process can be summarized in the following steps:

-

Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.

-

Iodide Oxidation: At the apical membrane, the enzyme thyroid peroxidase (TPO) , in the presence of hydrogen peroxide, oxidizes iodide (I⁻) to a more reactive iodine species.

-

Iodination of Tyrosine Residues: The reactive iodine then iodinates specific tyrosine residues on the thyroglobulin molecule. The addition of one iodine atom forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms diiodotyrosine (DIT).[20]

Caption: Thyroid hormone biosynthesis pathway.

Coupling Reaction: Formation of Thyroid Hormones

The formation of the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4), occurs through the coupling of iodotyrosine residues, a reaction also catalyzed by thyroid peroxidase (TPO) .

-

Formation of T4: Two molecules of DIT are coupled together.

-

Formation of T3: One molecule of MIT is coupled with one molecule of DIT.

Release and Recycling

Following the coupling reactions, the thyroglobulin, now containing T3 and T4, is endocytosed back into the follicular cell. Inside the cell, lysosomes fuse with the endocytic vesicles, and proteolytic enzymes cleave T3, T4, MIT, and DIT from the thyroglobulin backbone. T3 and T4 are then released into the bloodstream.

The MIT and DIT that are not incorporated into T3 or T4 are deiodinated by the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase).[19] This crucial step salvages iodide, which can then be reused for further hormone synthesis.

Caption: Metabolic fate of Diiodotyrosine (DIT).

Experimental Protocols

The study of diiodotyrosine and its role in thyroid metabolism relies on precise and sensitive analytical methods. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Serum Diiodotyrosine

This protocol is based on the principles described in the literature for the competitive binding of radiolabeled and unlabeled antigens to a specific antibody.[12][21][22]

Materials:

-

Anti-DIT antibody (produced by immunizing rabbits with a DIT-protein conjugate)

-

¹²⁵I-labeled DIT (tracer)

-

DIT standards of known concentrations

-

Serum samples

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Separating agent (e.g., second antibody, polyethylene glycol)

-

Gamma counter

Procedure:

-

Preparation of Standards and Samples: Prepare a series of DIT standards with concentrations ranging from the expected physiological levels to higher concentrations. Dilute serum samples as necessary with the assay buffer.

-

Assay Setup: To a set of tubes, add a fixed volume of assay buffer, the anti-DIT antibody (at a dilution that binds approximately 30-50% of the tracer in the absence of unlabeled DIT), and either the DIT standard, the serum sample, or a control.

-

Incubation: Add a fixed amount of ¹²⁵I-labeled DIT to each tube. Vortex gently and incubate the mixture for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.

-

Separation of Bound and Free Antigen: Add the separating agent to precipitate the antibody-bound DIT. Centrifuge the tubes to pellet the precipitate.

-

Measurement of Radioactivity: Carefully decant the supernatant containing the free ¹²⁵I-DIT. Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the DIT standards. Determine the DIT concentration in the serum samples by interpolating their percentage of bound radioactivity on the standard curve.

Caption: Radioimmunoassay (RIA) workflow for DIT.

High-Performance Liquid Chromatography (HPLC) for Iodotyrosine Separation

This protocol outlines a general approach for the separation and quantification of iodotyrosines using reversed-phase HPLC, as described in various studies.[1][23][24][25][26]

Materials:

-

HPLC system with a UV detector or mass spectrometer

-

Reversed-phase C18 column

-

Mobile phase A (e.g., aqueous solution with an ion-pairing agent or acid, like trifluoroacetic acid)

-

Mobile phase B (e.g., acetonitrile or methanol)

-

Iodotyrosine standards (MIT, DIT)

-

Prepared biological samples (e.g., hydrolyzed thyroglobulin, serum extracts)

Procedure:

-

Sample Preparation: Hydrolyze thyroglobulin samples using proteolytic enzymes (e.g., pronase, trypsin) to release free iodotyrosines. For serum, perform a solid-phase extraction to remove interfering substances and concentrate the analytes.

-

HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition. Set the detector wavelength (e.g., 220-230 nm for UV detection) or configure the mass spectrometer for the specific mass-to-charge ratios of MIT and DIT.

-

Injection and Separation: Inject a known volume of the prepared sample or standard onto the column. Run a gradient elution program, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the iodotyrosines based on their hydrophobicity.

-

Detection and Quantification: Detect the eluting compounds using the UV detector or mass spectrometer. Identify the peaks corresponding to MIT and DIT by comparing their retention times with those of the standards. Quantify the amount of each iodotyrosine by integrating the peak area and comparing it to a standard curve generated from the analysis of known concentrations of the standards.

Caption: HPLC workflow for iodotyrosine analysis.

Conclusion

Diiodotyrosine, once a mere stepping stone in the shadow of the illustrious thyroid hormones, is now recognized as a crucial molecule in its own right. Its discovery was a landmark in understanding the intricate biochemistry of the thyroid gland. The quantitative analysis of DIT provides a valuable diagnostic window into thyroid function and dysfunction. A thorough understanding of its metabolic pathways, from its synthesis on thyroglobulin to its ultimate fate of incorporation into thyroid hormones or recycling, is fundamental for researchers and clinicians in endocrinology and drug development. The detailed experimental protocols provided herein offer a practical guide for the continued investigation of this vital metabolic intermediate.

References

- 1. iosrphr.org [iosrphr.org]

- 2. History of the Thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The many faces of thyroxine [aimspress.com]

- 4. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isolation of d-3: 5-diiodotyrosine from the thyroid gland by the action of proteolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The isolation of d-3: 5-diiodotyrosine from the thyroid gland by the action of proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Thyroglobulin, a Low-abundance Serum Protein, by Immunoaffinity Peptide Enrichment and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thyroid hormone testing by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of recombinant, enzymatically active human thyroid peroxidase and its recognition by antibodies in the sera of patients with Hashimoto's thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification and characterization of a recombinant human thyroid peroxidase expressed in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic characterization of human thyroperoxidase. Normal and pathological enzyme expression in Baculovirus system: a molecular model of functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. joe.bioscientifica.com [joe.bioscientifica.com]

- 18. researchgate.net [researchgate.net]

- 19. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Metabolic Fate of 3,5-Diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is a critical endogenous molecule, primarily recognized as an intermediate in the biosynthesis of thyroid hormones. Understanding its metabolic fate is paramount for researchers in endocrinology, pharmacology, and drug development, as its kinetics and biotransformation can influence thyroid homeostasis and potentially exert independent biological effects. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of DIT. It details the primary metabolic pathways, including transamination and deiodination, and discusses the key enzymes and metabolites involved. Furthermore, this guide presents available quantitative pharmacokinetic data, outlines relevant experimental protocols for studying DIT metabolism, and visualizes the key processes through detailed diagrams to facilitate a deeper understanding for scientific and professional audiences.

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine.[1][2][3] It serves as a fundamental precursor in the thyroid gland for the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The formation of DIT occurs through the iodination of monoiodotyrosine (MIT), a process catalyzed by thyroid peroxidase. Beyond its role as a hormonal intermediate, the metabolic journey of DIT itself is of significant interest. The pathways governing its breakdown and elimination can impact iodide recycling within the body and may produce metabolites with distinct biological activities. This guide will delve into the known aspects of DIT's metabolic fate, providing a technical resource for professionals engaged in related research and development.

Pharmacokinetics and Data Presentation

While comprehensive pharmacokinetic data for 3,5-Diiodo-L-tyrosine are limited, some key quantitative parameters have been elucidated in human studies. The available data on the metabolic clearance rate and urinary excretion of DIT are summarized below. It is important to note that much of the in-depth metabolic research has been conducted on the closely related iodothyronine, 3,5-diiodo-L-thyronine (T2), and these findings may offer valuable insights into the potential metabolic pathways of DIT.

| Parameter | Value | Species | Notes | Reference |

| Metabolic Clearance Rate (MCR) | 122 ± 29 L/day per 70 kg | Human | Determined by measuring serum DIT concentrations by RIA after a single injection of 200 micrograms of DIT. | [4] |

| Blood Production Rate | 24.2 ± 12.7 nmol/day per 70 kg | Human | Calculated from the MCR. | [4] |

| Mean Urinary Excretion | 1.23 ± 0.43 nmol/24 h | Human | Measured by RIA after immunoprecipitation from urine. Predominantly unconjugated DIT was found. | [4] |

| Urinary Excretion in Renal Disease | 2.0 ± 1.5 nmol/24 h | Human | Significantly elevated compared to normal subjects (0.75 ± 0.41 nmol/24 h). | [5] |

Metabolic Pathways

The metabolism of 3,5-Diiodo-L-tyrosine is believed to proceed through several key enzymatic reactions, primarily occurring in the liver and kidneys. The principal pathways include transamination, deiodination, and potentially other reactions such as decarboxylation and oxidative deamination, which are common for amino acids.

Transamination: The Initial Step

The primary and initial step in the metabolism of DIT is transamination. This reaction involves the transfer of the amino group from DIT to an α-keto acid, a reaction catalyzed by a transaminase enzyme. This enzymatic conversion yields 3-(3,5-diiodo-4-hydroxyphenyl)pyruvic acid (DIHPPA).[6][7] This keto acid is a key intermediate, and its subsequent metabolic fate is crucial for the complete degradation of the DIT molecule.

Caption: Initial transamination of DIT to DIHPPA.

Deiodination: The Role of Deiodinases

Deiodination, the removal of iodine atoms, is a critical process in the metabolism of iodinated compounds. While the direct action of deiodinase enzymes (Dio1, Dio2, and Dio3) on DIT is not as extensively studied as their effects on thyroid hormones, it is a highly probable metabolic route. Selenium-containing compounds that mimic the action of deiodinases have been shown to mediate the deiodination of DIT.[8] This process would lead to the formation of monoiodotyrosine (MIT) and eventually tyrosine, releasing iodide that can be reutilized by the thyroid gland.

Caption: Sequential deiodination of DIT.

Other Potential Metabolic Reactions

Given that DIT is an amino acid derivative, it is plausible that it undergoes other common amino acid metabolic reactions, such as:

-

Oxidative Deamination: The removal of the amino group as ammonia, which could also lead to the formation of DIHPPA.

-

Decarboxylation: The removal of the carboxyl group, which would produce an amine derivative.

The subsequent metabolism of the resulting aromatic structures would likely follow the general pathways for tyrosine degradation, eventually leading to the formation of fumarate and acetoacetate, which can enter central metabolic cycles.

Experimental Protocols

Studying the metabolic fate of 3,5-Diiodo-L-tyrosine requires a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of DIT by hepatic microsomal enzymes, primarily cytochrome P450s.

Objective: To determine the rate of DIT metabolism and identify potential metabolites formed by liver microsomes.

Materials:

-

3,5-Diiodo-L-tyrosine (DIT)

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of DIT in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

-

In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the DIT substrate.

-

Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound (DIT) and the appearance of metabolites using a validated LC-MS/MS method.

Caption: Workflow for in vitro DIT metabolism in liver microsomes.

In Vitro Metabolism using Hepatocytes

This protocol allows for the study of both phase I and phase II metabolism of DIT in a more physiologically relevant system.

Objective: To investigate the overall hepatic metabolism of DIT, including conjugation reactions.

Materials:

-

Cryopreserved or fresh primary hepatocytes (human or rat)

-

Hepatocyte culture medium

-

3,5-Diiodo-L-tyrosine (DIT)

-

96-well culture plates

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system

Procedure:

-

Thaw and plate the hepatocytes in 96-well plates according to the supplier's instructions and allow them to attach and form a monolayer.

-

Prepare a stock solution of DIT and dilute it in the culture medium to the desired final concentration.

-

Remove the existing medium from the cells and add the DIT-containing medium.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points.

-

At each time point, collect both the medium and the cell lysate (after lysing the cells with a suitable solvent like acetonitrile).

-

Process the samples (e.g., protein precipitation) and analyze them by LC-MS/MS to quantify DIT and its metabolites.

Caption: Workflow for in vitro DIT metabolism in hepatocytes.

In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to determine the basic pharmacokinetic profile of DIT in an animal model.

Objective: To determine the plasma concentration-time profile, half-life, and clearance of DIT in rats.

Materials:

-

Male Wistar rats (or other suitable strain)

-

3,5-Diiodo-L-tyrosine (DIT) formulated for intravenous (IV) and oral (PO) administration

-

Cannulas for blood sampling

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight before dosing.

-

Administer DIT either as an IV bolus or by oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the cannula.

-

Process the blood samples to obtain plasma.

-

Extract DIT from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of DIT in the plasma samples using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis on the resulting concentration-time data to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (F) can also be determined.

Signaling Pathways and Biological Effects

While the primary role of DIT is as a precursor to thyroid hormones, the molecule itself and its metabolites may have independent biological effects. The closely related metabolite, 3,5-diiodo-L-thyronine (T2), has been shown to exert thyromimetic effects, primarily by acting on mitochondria to increase the metabolic rate.[9][10][11][12][13] T2 has been demonstrated to rapidly enhance mitochondrial fatty acid oxidation and thermogenesis in skeletal muscle.[10] It is plausible that DIT or its metabolites, such as DIHPPA, could also interact with cellular signaling pathways, although this area requires further investigation. The structural similarity to thyroid hormones suggests potential interactions with thyroid hormone receptors or other nuclear receptors, but this remains to be conclusively demonstrated for DIT itself.

Conclusion

The metabolic fate of 3,5-Diiodo-L-tyrosine is a complex process involving several key enzymatic pathways, with transamination and deiodination being the most prominent. While our understanding is still evolving, it is clear that DIT is not merely an inert precursor but an active participant in iodine homeostasis and potentially in the regulation of metabolic processes. The quantitative data available provide a foundational understanding of its clearance and excretion. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the pharmacokinetics and metabolism of DIT. Future research should focus on elucidating the complete metabolic profile of DIT, identifying all its metabolites, and characterizing their potential biological activities and signaling pathways. A more comprehensive understanding of the metabolic fate of DIT will be invaluable for the fields of endocrinology, drug development, and the broader scientific community.

References

- 1. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]

- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3,5-Diiodo-L-tyrosine (HMDB0003474) [hmdb.ca]

- 4. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Diiodotyrosine and thyronine in the urine of patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymic pathway for thyroxine synthesis through p-hydroxy-3,5-diiodophenylpyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate (HMDB0059637) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,5-diiodo-l-thyronine, by modulating mitochondrial functions, reverses hepatic fat accumulation in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5-diiodo-L-thyronine powerfully reduces adiposity in rats by increasing the burning of fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 3,5-diiodo-L-thyronine administration on the liver of high fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Diiodo-L-tyrosine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Diiodo-L-tyrosine dihydrate, a key intermediate in the synthesis of thyroid hormones.[1][2] This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ) in ppm |

| H-α | 3.97 |

| H-β | 2.95, 3.10 |

| H-aromatic | 7.85 |

Solvent: D₂O. Reference: DSS. The data represents typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 174.5 |

| C-α | 56.5 |

| C-β | 36.0 |

| C-aromatic (C-I) | 84.5 |

| C-aromatic (C-OH) | 155.0 |

| C-aromatic (CH) | 140.0 |

| C-aromatic (C-Cβ) | 132.0 |

Solvent: D₂O. The data represents typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 432.98 g/mol [1] |

| Exact Mass | 432.86719 Da[1] |

| Major Fragment Ions (m/z) | Data not consistently available in the search results. Expected fragmentation would involve loss of the carboxyl group, the amino group, and potentially iodine atoms. |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (water of hydration) |

| ~3000-3200 (broad) | N-H stretch (amino acid) |

| ~2900-3100 | C-H stretch (aromatic and aliphatic) |

| ~1630 | N-H bend (primary amine) |

| ~1580 | C=O stretch (carboxylate) |

| ~1400-1500 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (phenol) |

| ~850 | C-I stretch |

Sample prepared as a KBr pellet. The values are approximate and can be influenced by sample preparation and instrument variations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data

| Parameter | Value |

| λmax | ~220 nm and ~288 nm |

| Molar Extinction Coefficient (ε) | Data not available in the search results. |

Solvent: Water or buffer. The λmax can be influenced by pH due to the ionization of the phenolic hydroxyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Micropipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of D₂O in a small vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of methanol and water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture of 50% methanol, 50% water, and 0.1% formic acid. The formic acid helps in the protonation of the analyte.

-

-

Data Acquisition:

-

Set up the ESI-MS instrument in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-600).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[3]

-